molecular formula C16H18N2 B3025025 {2-[3,4-Dihydro-2(1H)-isoquinolinyl]-phenyl}methanamine CAS No. 937599-97-8

{2-[3,4-Dihydro-2(1H)-isoquinolinyl]-phenyl}methanamine

Cat. No.: B3025025
CAS No.: 937599-97-8
M. Wt: 238.33 g/mol
InChI Key: WBSKZNLYVGHPLH-UHFFFAOYSA-N
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Description

{2-[3,4-Dihydro-2(1H)-isoquinolinyl]-phenyl}methanamine: is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[3,4-Dihydro-2(1H)-isoquinolinyl]-phenyl}methanamine typically involves the following steps:

    Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Reduction: The resulting isoquinoline derivative is then subjected to reduction using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form the 3,4-dihydroisoquinoline.

    Substitution Reaction: The final step involves the substitution of the phenyl group with the methanamine group, which can be achieved through a nucleophilic substitution reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like NaBH4 or LiAlH4, converting the compound into its corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: NaBH4, LiAlH4

    Catalysts: Acid catalysts for Pictet-Spengler reaction, metal catalysts for reduction reactions

Major Products

    Oxidation Products: Quinoline derivatives

    Reduction Products: Dihydroisoquinoline derivatives

    Substitution Products: Various functionalized isoquinoline derivatives

Scientific Research Applications

{2-[3,4-Dihydro-2(1H)-isoquinolinyl]-phenyl}methanamine: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders and cardiovascular diseases.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2(1H)-pyridones: These compounds share a similar dihydroisoquinoline structure and exhibit comparable biological activities.

    3,4-Dihydropyrimidin-2(1H)-ones: Known for their medicinal properties, these compounds also undergo similar chemical reactions.

    Indole Derivatives: These compounds have a similar aromatic structure and are widely studied for their biological activities.

Uniqueness

    {2-[3,4-Dihydro-2(1H)-isoquinolinyl]-phenyl}methanamine: stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

  • Its ability to undergo diverse chemical reactions makes it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

[2-(3,4-dihydro-1H-isoquinolin-2-yl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c17-11-14-6-3-4-8-16(14)18-10-9-13-5-1-2-7-15(13)12-18/h1-8H,9-12,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSKZNLYVGHPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=CC=CC=C3CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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